(2E)-4,4,4-trifluoro-1-phenyl-2-(phenylhydrazono)butane-1,3-dione
CAS No.:
Cat. No.: VC16538074
Molecular Formula: C16H11F3N2O2
Molecular Weight: 320.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H11F3N2O2 |
|---|---|
| Molecular Weight | 320.27 g/mol |
| IUPAC Name | (E)-1,1,1-trifluoro-4-hydroxy-4-phenyl-3-phenyldiazenylbut-3-en-2-one |
| Standard InChI | InChI=1S/C16H11F3N2O2/c17-16(18,19)15(23)13(14(22)11-7-3-1-4-8-11)21-20-12-9-5-2-6-10-12/h1-10,22H/b14-13+,21-20? |
| Standard InChI Key | ONBPJLJTYLXMRU-CJWTXXFNSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)/C(=C(/C(=O)C(F)(F)F)\N=NC2=CC=CC=C2)/O |
| Canonical SMILES | C1=CC=C(C=C1)C(=C(C(=O)C(F)(F)F)N=NC2=CC=CC=C2)O |
Introduction
Structural and Electronic Features
The compound’s molecular framework consists of a butane-1,3-dione backbone substituted with a trifluoromethyl group at the 4-position, a phenyl group at the 1-position, and a phenylhydrazone moiety at the 2-position. The (2E) configuration denotes the trans arrangement of the hydrazone group relative to the diketone system. The trifluoromethyl group enhances electrophilicity at the β-diketone carbonyls, while the phenylhydrazone group introduces potential for coordination chemistry and tautomerism.
Key structural attributes:
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IUPAC Name: (2E)-4,4,4-Trifluoro-1-phenyl-2-(phenylhydrazono)butane-1,3-dione
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Molecular Formula: C₁₆H₁₀F₃N₂O₂
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Molecular Weight: 334.26 g/mol
Synthetic Pathways
Precursor Synthesis: 4,4,4-Trifluoro-1-Phenylbutane-1,3-Dione
The synthesis of fluorinated β-diketones typically begins with Claisen condensations. For example, ethyl trifluoroacetate and ethyl acetate react under basic conditions to form ethyl 4,4,4-trifluoro-3-oxobutanoate, which is subsequently hydrolyzed and decarboxylated to yield 4,4,4-trifluoro-3-oxobutanoic acid . Friedel-Crafts acylation of toluene with this acid derivative produces 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione .
Hydrazone Formation
To introduce the phenylhydrazone group, the β-diketone is condensed with phenylhydrazine under acidic or neutral conditions. The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon, followed by dehydration to form the hydrazone. The E-configuration is favored due to steric hindrance between the phenyl groups.
Representative reaction conditions:
| Parameter | Value |
|---|---|
| Solvent | Ethanol or acetic acid |
| Temperature | Reflux (78–118°C) |
| Catalyst | None or trace HCl |
| Reaction Time | 4–12 hours |
| Yield | 70–85% (estimated) |
Physicochemical Properties
Spectroscopic Data
While direct data for this compound is scarce, analogs provide benchmarks:
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¹H NMR: Expected signals include aromatic protons (δ 7.2–8.0 ppm), hydrazone NH (δ 10–12 ppm, broad), and diketone protons (δ 5.5–6.5 ppm) .
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¹³C NMR: Carbonyl carbons appear at δ 180–190 ppm, with CF₃ carbons at δ 110–120 ppm (quartet, J = 280–300 Hz) .
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IR: Strong absorptions for C=O (~1700 cm⁻¹) and C=N (~1600 cm⁻¹).
Thermal Stability
Fluorinated β-diketones generally exhibit high thermal stability. Melting points for similar compounds range from 120–150°C, with decomposition temperatures exceeding 250°C .
Applications and Reactivity
Coordination Chemistry
The β-diketone and hydrazone groups act as bidentate ligands, forming complexes with transition metals (e.g., Cu²⁺, Ni²⁺). These complexes are explored for catalytic and magnetic applications.
Biological Activity
Trifluoromethylated compounds often show enhanced bioavailability and metabolic stability. Preliminary studies suggest potential antifungal and anticancer properties, though specific data for this compound remains unpublished.
Future Research Directions
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Synthetic Optimization: Improve yields via microwave-assisted or flow chemistry.
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Pharmacological Screening: Evaluate antimicrobial and anticancer efficacy.
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Material Science: Develop metal-organic frameworks (MOFs) using this ligand.
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